molecular formula C16H18O2 B7997515 4-(4-Methoxy-2-methylphenyl)phenethyl alcohol

4-(4-Methoxy-2-methylphenyl)phenethyl alcohol

Cat. No.: B7997515
M. Wt: 242.31 g/mol
InChI Key: DJOLPLATOBXXKQ-UHFFFAOYSA-N
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Description

4-(4-Methoxy-2-methylphenyl)phenethyl alcohol is an organic compound with the molecular formula C16H18O2 It is a derivative of phenethyl alcohol, featuring a methoxy group and a methyl group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxy-2-methylphenyl)phenethyl alcohol typically involves the reaction of 4-methoxy-2-methylbenzaldehyde with phenethyl alcohol under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The process involves the formation of an intermediate, which is then reduced to yield the final product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient catalytic processes to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) or other metal catalysts can be employed to facilitate the reaction under controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxy-2-methylphenyl)phenethyl alcohol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The methoxy and methyl groups on the phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products Formed

    Oxidation: 4-(4-Methoxy-2-methylphenyl)benzaldehyde or 4-(4-Methoxy-2-methylphenyl)benzoic acid.

    Reduction: 4-(4-Methoxy-2-methylphenyl)ethane.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

4-(4-Methoxy-2-methylphenyl)phenethyl alcohol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(4-Methoxy-2-methylphenyl)phenethyl alcohol involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methyl groups on the phenyl ring can influence the compound’s binding affinity and specificity. The alcohol group can participate in hydrogen bonding, further affecting its biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethyl alcohol: Lacks the methyl group on the phenyl ring.

    2-Methylphenethyl alcohol: Lacks the methoxy group on the phenyl ring.

    Phenethyl alcohol: Lacks both the methoxy and methyl groups.

Uniqueness

4-(4-Methoxy-2-methylphenyl)phenethyl alcohol is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-[4-(4-methoxy-2-methylphenyl)phenyl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O2/c1-12-11-15(18-2)7-8-16(12)14-5-3-13(4-6-14)9-10-17/h3-8,11,17H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJOLPLATOBXXKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)C2=CC=C(C=C2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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